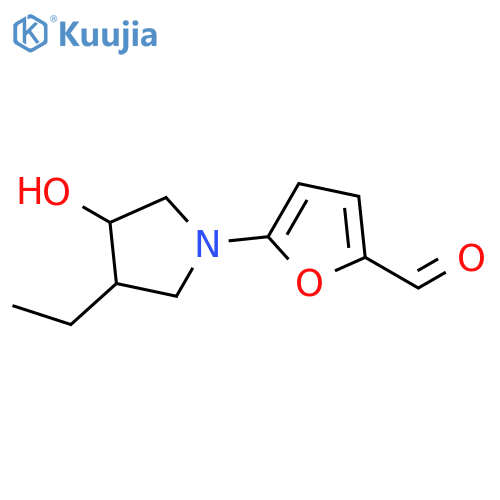Cas no 1935316-73-6 (2-Furancarboxaldehyde, 5-(3-ethyl-4-hydroxy-1-pyrrolidinyl)-)

1935316-73-6 structure
商品名:2-Furancarboxaldehyde, 5-(3-ethyl-4-hydroxy-1-pyrrolidinyl)-
2-Furancarboxaldehyde, 5-(3-ethyl-4-hydroxy-1-pyrrolidinyl)- 化学的及び物理的性質
名前と識別子
-
- 2-Furancarboxaldehyde, 5-(3-ethyl-4-hydroxy-1-pyrrolidinyl)-
- 5-(3-Ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde
- 1935316-73-6
- EN300-725988
-
- インチ: 1S/C11H15NO3/c1-2-8-5-12(6-10(8)14)11-4-3-9(7-13)15-11/h3-4,7-8,10,14H,2,5-6H2,1H3
- InChIKey: PLBYPFILGYACRC-UHFFFAOYSA-N
- ほほえんだ: O1C(N2CC(O)C(CC)C2)=CC=C1C=O
計算された属性
- せいみつぶんしりょう: 209.10519334g/mol
- どういたいしつりょう: 209.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 53.7Ų
じっけんとくせい
- 密度みつど: 1.209±0.06 g/cm3(Predicted)
- ふってん: 387.2±42.0 °C(Predicted)
- 酸性度係数(pKa): 14.81±0.40(Predicted)
2-Furancarboxaldehyde, 5-(3-ethyl-4-hydroxy-1-pyrrolidinyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-725988-1.0g |
5-(3-ethyl-4-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde |
1935316-73-6 | 1g |
$0.0 | 2023-06-07 |
2-Furancarboxaldehyde, 5-(3-ethyl-4-hydroxy-1-pyrrolidinyl)- 関連文献
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
1935316-73-6 (2-Furancarboxaldehyde, 5-(3-ethyl-4-hydroxy-1-pyrrolidinyl)-) 関連製品
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
